![molecular formula C15H9N3O B1192851 11-nitroso-10H-indeno[1,2-b]quinoxaline CAS No. 23146-22-7](/img/structure/B1192851.png)

11-nitroso-10H-indeno[1,2-b]quinoxaline

Übersicht

Beschreibung

11-nitroso-10H-indeno[1,2-b]quinoxaline is an intriguing nitrogen-containing heterocyclic compound. It belongs to the class of 11H-indeno[1,2-b]quinoxalin-11-one derivatives . These compounds serve as valuable intermediates in organic synthesis and hold potential for pharmaceutical applications .

Synthesis Analysis

A novel derivative, 11H-indeno[1,2-b]quinoxalin-11-one-2-(4-ethylbenzylidene)hydrazone (compound 3) , has been synthesized. The synthesis process involves the reaction of appropriate precursors to yield this compound .

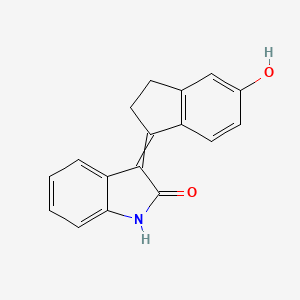

Molecular Structure Analysis

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Age-Related Macular Degeneration (AMD) Treatment

IQ-1S has been studied for its potential in treating AMD, a leading cause of irreversible visual impairment. It operates as a c-Jun N-terminal kinase (JNK) inhibitor, which plays a crucial role in inflammation and oxidative stress associated with AMD . Treatment with IQ-1S has shown to improve blood circulation, enhance the functional activity of the retinal pigment epithelium, and reduce degeneration of photoreceptors and neurons in the inner layers of the retina .

Alzheimer’s Disease (AD) Prevention

Research indicates that IQ-1S can suppress neurodegenerative processes in the brain, particularly in the context of AD. By inhibiting JNK signaling pathways, IQ-1S may prevent the development of AD and other neurodegenerative diseases. Early-stage treatment in animal models has shown a decrease in neuron destruction and normalization of the glioneuronal index .

Stroke Injury Protection

IQ-1S has demonstrated neuroprotective effects in a rat model of focal cerebral ischemia (FCI). Administration of IQ-1S reduced JNK-dependent phosphorylation of c-Jun, suggesting its role in protecting against stroke injury when administered in therapeutic and prophylactic regimens .

Anti-Cancer Activity

Compounds derived from indeno[1,2-b]quinoxalinones, including IQ-1S, have shown potential pharmaceutical applications with anti-cancer activities. Their properties suggest they could play a role in inhibiting the growth and proliferation of cancer cells .

Inflammatory Response Modulation

IQ-1S free acid is a potent inhibitor of pro-inflammatory cytokines and nitric oxide production by human and murine monocyte/macrophages. It has shown efficacy in reducing the production of key inflammatory mediators such as TNF-α, IL-1α, IL-1β, IL-6, and IL-10, indicating its potential use in controlling inflammatory responses .

Pharmacological Research Tool

Due to its binding affinity for JNKs and its ability to inhibit NF-κB/AP-1 activity, IQ-1S serves as a valuable tool in pharmacological research. It is used to study the JNK signaling pathway and its role in various diseases, providing insights into the development of new therapeutic strategies .

Eigenschaften

IUPAC Name |

11-nitroso-10H-indeno[1,2-b]quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3O/c19-18-14-10-6-2-1-5-9(10)13-15(14)17-12-8-4-3-7-11(12)16-13/h1-8,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSYIWCNPSZNNKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C2=NC4=CC=CC=C4N3)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11H-indeno[1,2-b]quinoxalin-11-one oxime | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethyl-N-{4-[1-(oxan-4-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]pyridin-2-yl}piperazine-1-carboxamide](/img/structure/B1192784.png)